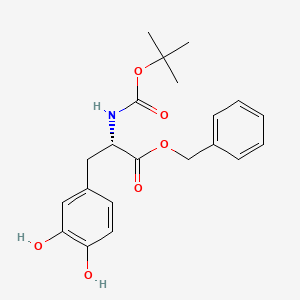
3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride
Descripción general
Descripción
3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride (DMTHP) is a synthetic organic compound that has been studied for its potential applications in the field of medicinal chemistry. DMTHP is a derivative of tetrahydropyran and is an important intermediate in the synthesis of a variety of biologically active compounds. It has been used in the synthesis of drugs and other compounds used in biochemistry and pharmacology. DMTHP has been studied for its potential applications in the field of medicinal chemistry due to its unique properties such as its low toxicity and its ability to form stable complexes with metal ions.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformations
3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride and its derivatives have been extensively studied in the realm of chemical synthesis and transformations. For instance, Arutyunyan et al. (2012) demonstrated the synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine through a series of chemical reactions, including the cyanoethylation and subsequent reduction processes (Arutyunyan et al., 2012). Similarly, Arutynyan et al. (2018) explored the cyclization of specific dienes to produce 2,6-diisopropyltetrahydro-2H-4-pyranone, followed by condensation with various amines (Arutynyan et al., 2018).
Antimicrobial and Anticoccidial Activity
Compounds derived from 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride have shown potential in antimicrobial and anticoccidial applications. Georgiadis (1976) reported the synthesis of certain derivatives exhibiting significant in vitro antimicrobial activity and enhanced activity as coccidiostats (Georgiadis, 1976). In another study, oxalates of synthesized amines derived from interactions involving similar compounds demonstrated high antibacterial activity (Арутюнян et al., 2015).
Applications in Polymer Science
The derivatives of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride have been used in modifying polymers. Aly and El-Mohdy (2015) showed that radiation-induced poly vinyl alcohol/acrylic acid hydrogels, when modified with various amines, exhibited improved thermal stability and significant antibacterial and antifungal activities, indicating potential medical applications (Aly & El-Mohdy, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
3,3-dimethyloxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)5-9-4-3-6(7)8;/h6H,3-5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICWGEJJNFYUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B1403290.png)
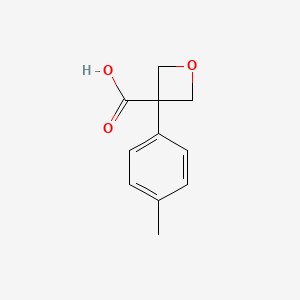
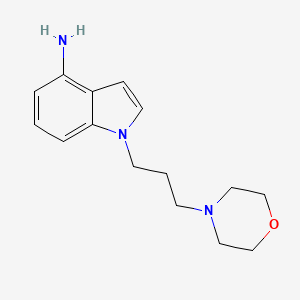
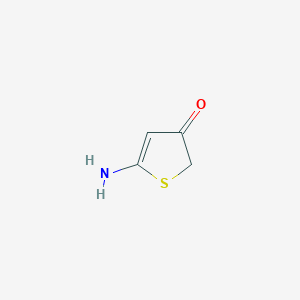
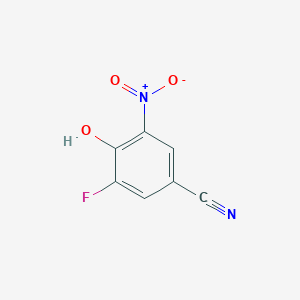
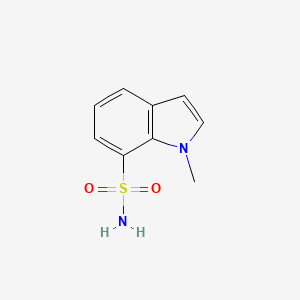

![Spiro[2.3]hexane-5-carboxylic acid methyl ester](/img/structure/B1403303.png)

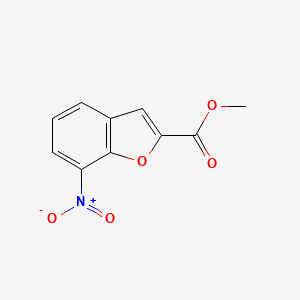
![4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline](/img/structure/B1403308.png)
